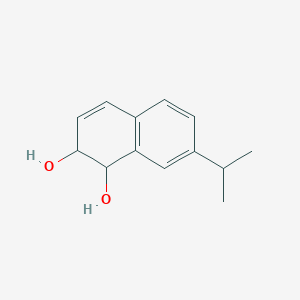
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol is an organic compound that belongs to the class of naphthalenes This compound features a naphthalene ring system with hydroxyl groups at the 1 and 2 positions and a propan-2-yl substituent at the 7 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Hydroxylation: The naphthalene undergoes hydroxylation to introduce hydroxyl groups at the 1 and 2 positions. This can be achieved using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Alkylation: The hydroxylated naphthalene is then subjected to alkylation to introduce the propan-2-yl group at the 7 position. This can be done using isopropyl bromide (CH₃CHBrCH₃) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as column chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ or PBr₃ in an inert solvent like dichloromethane (CH₂Cl₂).
Major Products
Oxidation: 7-(Propan-2-yl)-1,2-naphthoquinone.
Reduction: 7-(Propan-2-yl)naphthalene.
Substitution: 7-(Propan-2-yl)-1,2-dichloronaphthalene or 7-(Propan-2-yl)-1,2-dibromonaphthalene.
Scientific Research Applications
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydronaphthalene-1,2-diol
- 7-Methyl-1,2-dihydronaphthalene-1,2-diol
- 7-Ethyl-1,2-dihydronaphthalene-1,2-diol
Uniqueness
7-(Propan-2-yl)-1,2-dihydronaphthalene-1,2-diol is unique due to the presence of the propan-2-yl group at the 7 position, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
110429-53-3 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
7-propan-2-yl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c1-8(2)10-4-3-9-5-6-12(14)13(15)11(9)7-10/h3-8,12-15H,1-2H3 |
InChI Key |
RNLCQUJQPNYYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=CC(C2O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




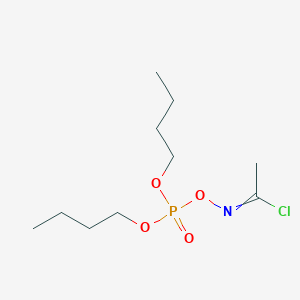

![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)


silane](/img/structure/B14334936.png)
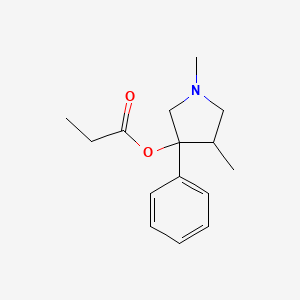

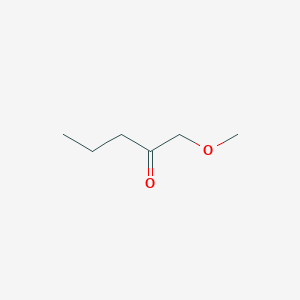
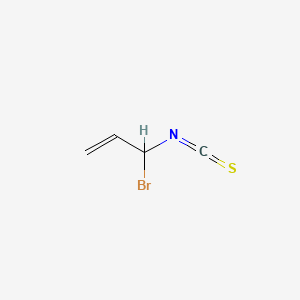
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)

